5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride
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Overview
Description
5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C₉H₁₂ClNO₄S₃ and a molecular weight of 329.84 g/mol . This compound is characterized by the presence of a piperidine ring, a thiophene ring, and two sulfonyl chloride groups. It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
The synthesis of 5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride involves several steps. One common method includes the reaction of thiophene-2-sulfonyl chloride with piperidine-1-sulfonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride involves its reactive sulfonyl chloride groups, which can form covalent bonds with nucleophilic sites on proteins and other biological molecules . This reactivity allows the compound to inhibit enzyme activity and modify protein function, making it useful in various biochemical studies . The molecular targets and pathways involved include key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar compounds to 5-(Piperidine-1-sulfonyl)thiophene-2-sulfonyl chloride include:
Thiophene-2-sulfonyl chloride: Lacks the piperidine ring but shares the thiophene and sulfonyl chloride groups.
Piperidine-1-sulfonyl chloride: Contains the piperidine and sulfonyl chloride groups but lacks the thiophene ring.
5-Iodothiophene-2-sulfonyl chloride: Similar structure with an iodine atom instead of the piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine and thiophene rings with sulfonyl chloride groups, providing a versatile platform for chemical modifications and applications in various fields .
Properties
Molecular Formula |
C9H12ClNO4S3 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-piperidin-1-ylsulfonylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO4S3/c10-17(12,13)8-4-5-9(16-8)18(14,15)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2 |
InChI Key |
DHXIPIYVQJKQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl |
Origin of Product |
United States |
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